molecular formula C12H7F2NO B1419985 3-(3,4-Difluorobenzoyl)pyridine CAS No. 1094374-86-3

3-(3,4-Difluorobenzoyl)pyridine

Cat. No.: B1419985
CAS No.: 1094374-86-3
M. Wt: 219.19 g/mol
InChI Key: RZEXCZJJQFDSMN-UHFFFAOYSA-N
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Description

3-(3,4-Difluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-difluorobenzoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorobenzoyl)pyridine typically involves the nucleophilic substitution of a halogenated pyridine with a difluorobenzoyl chloride. One common method includes the reaction of 3,4-difluorobenzoyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a catalyst.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

3-(3,4-Difluorobenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorobenzoyl)pyridine
  • 3-(3,4-Dimethylbenzoyl)pyridine
  • 3-(3,4-Dimethoxybenzoyl)pyridine

Uniqueness

3-(3,4-Difluorobenzoyl)pyridine is unique due to the presence of fluorine atoms, which impart distinct electronic properties. These properties can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated analogs .

Properties

IUPAC Name

(3,4-difluorophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEXCZJJQFDSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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